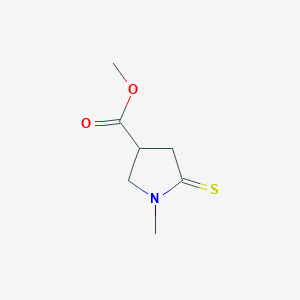
2-Chloro-3,4-difluoronitrobenzene
説明
Synthesis Analysis
The synthesis of halogenated nitrobenzenes typically involves the introduction of nitro and halogen groups into the benzene ring. For example, the synthesis of 2,4-dichlorofluorobenzene involves diazotization of 2,4-dichloroaniline followed by substitution with fluorine . Similarly, 2,3,4-Trifluoronitrobenzene is synthesized from 2,6-dichlorofluorobenzene through nitration and subsequent fluorination . These methods could potentially be adapted for the synthesis of 2-Chloro-3,4-difluoronitrobenzene by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of halogenated nitrobenzenes is characterized by the presence of electron-withdrawing nitro and halogen groups attached to the benzene ring. These substituents influence the electronic properties of the molecule and can activate or deactivate the ring towards further chemical reactions. The crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene has been determined using X-ray and neutron diffraction, revealing a planar molecule with significant internal vibrations . This information is valuable for understanding the molecular geometry and electronic distribution in similar compounds like 2-Chloro-3,4-difluoronitrobenzene.
Chemical Reactions Analysis
The presence of nitro and halogen groups in halogenated nitrobenzenes makes them susceptible to nucleophilic substitution reactions. For instance, the introduction of fluorine-containing substituents into the aromatic ring enhances the activation of the halogen substituent towards nucleophilic attack, as seen in the synthesis of various derivatives from 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene . These reactions allow for the introduction of various functional groups into the benzene ring, which could be applicable to 2-Chloro-3,4-difluoronitrobenzene for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrobenzenes are influenced by their molecular structure. The introduction of electron-withdrawing groups such as nitro and halogen atoms can increase the compound's reactivity and affect its boiling point, melting point, and solubility. For example, the solvate structure of 1-chloro-3,4-dinitrobenzene with 1,4-dioxane forms a continuous two-dimensional sheet through hydrogen bonding . These properties are crucial for the practical applications of these compounds in chemical synthesis and industry. The specific properties of 2-Chloro-3,4-difluoronitrobenzene would need to be determined experimentally, but they are likely to be similar to those of related compounds.
科学的研究の応用
Synthesis of Derivatives and Heterocyclic Compounds : It is used in the preparation of various derivatives like pentafluorosulfanyl and perfluoroalkylthio derivatives of chloronitrobenzenes, which have applications in further chemical syntheses and heterocyclic chemistry (Sipyagin et al., 2004).
Study of Fluorine-Containing Compounds : Research into the reactions of chloronitrobenzenes with various compounds, particularly those containing fluorine, is another application area. These studies are crucial for understanding the chemical behavior of these compounds (Chen & Chen, 1992).
Synthesis of Aromatic Compounds : It is involved in the synthesis of aromatic compounds, such as aminophenol derivatives, which have broad applications in the chemical industry (Zi-qiang, 2007).
Exploration of Substitution Reactions : The compound is used in studies exploring nucleophilic substitution reactions, which are fundamental to organic chemistry and have implications in various synthetic processes (Nikul’shin et al., 2012).
Vibrational Spectral Analysis : Research involving the vibrational spectral analysis of similar chloronitrobenzene compounds helps in understanding the molecular structure and properties, which is crucial for developing new materials and chemicals (Ilango et al., 2008).
Electrochemical Studies : Electrochemical studies of chloronitrobenzenes, including their fluorination processes, contribute to the understanding of electrochemical reactions and the development of new electrochemical methods (Horio et al., 1996).
Thermodynamic Studies : Research on the thermochemical properties of chloronitrobenzene derivatives, including difluoronitrobenzene isomers, aids in understanding their thermodynamic behavior, which is essential for various industrial processes (Silva et al., 2010).
Development of Analytical Methods : Studies have been conducted to develop methods for identifying and quantifying chloronitrobenzenes in different materials, including biological tissues, which is important for environmental and health-related analyses (Shormanov et al., 2016).
Safety And Hazards
特性
IUPAC Name |
3-chloro-1,2-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKXBJZRTOPIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531186 | |
| Record name | 2-Chloro-3,4-difluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,4-difluoronitrobenzene | |
CAS RN |
169468-83-1 | |
| Record name | 2-Chloro-3,4-difluoro-1-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169468-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-difluoro-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40531186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 2-chloro-3,4-difluoro-1-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)

![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)

![2-(4-Aminophenyl)-3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)thieno[2,3-b]pyridin-4-one](/img/structure/B68523.png)


![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)


